An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Hydroxycyclopentanecarboxylic Acid
An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Hydroxycyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hydroxycyclopentanecarboxylic acid, a substituted α-hydroxy acid, presents a compelling subject for structural and conformational analysis. Its cyclopentane framework, combined with the presence of hydroxyl and carboxyl functional groups on the same carbon, gives rise to a unique interplay of steric and electronic effects that dictate its three-dimensional structure. This guide provides a comprehensive exploration of the molecular architecture and conformational landscape of this compound, integrating experimental data with theoretical insights. A thorough understanding of these properties is crucial for its application as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction: The Significance of Alicyclic α-Hydroxy Acids
α-Hydroxy acids (AHAs) are a class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the carboxyl group.[1] This structural motif is found in numerous biologically important molecules and imparts unique chemical properties, including increased acidity due to intramolecular hydrogen bonding.[1] When incorporated into an alicyclic framework like cyclopentane, the conformational constraints of the ring system add another layer of complexity to the molecule's behavior. 1-Hydroxycyclopentanecarboxylic acid serves as an important intermediate in organic synthesis, with applications in the preparation of pharmaceuticals such as β-lactam antibiotics.[2][3] A deep understanding of its structure and conformational preferences is therefore essential for designing synthetic routes and predicting the properties of its derivatives.
Elucidating the Molecular Structure
A multi-faceted approach, combining solid-state analysis, solution-state studies, and computational modeling, is necessary to fully characterize the molecular structure of 1-hydroxycyclopentanecarboxylic acid.
Solid-State Conformation: Insights from X-ray Crystallography
X-ray crystallography provides a definitive view of the molecule's arrangement in the solid state. The crystal structure of 1-hydroxycyclopentanecarboxylic acid reveals that the cyclopentane ring is not planar but adopts a puckered conformation to alleviate torsional strain.[4] Specifically, it has been shown to crystallize in an envelope conformation.[4]
In the crystal lattice, intermolecular hydrogen bonds play a significant role in the overall packing. The hydroxyl and carboxyl groups of adjacent molecules interact, forming two-dimensional layers.[4][5] This intricate network of hydrogen bonds is a key feature of the supramolecular assembly of α-hydroxy acids in the crystalline state.[5][6]
Table 1: Key Crystallographic Data for 1-Hydroxycyclopentanecarboxylic Acid
| Parameter | Observation | Reference |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/n | [4] |
| Conformation | Envelope | [4] |
| Key Interactions | Intermolecular O—H⋯O hydrogen bonds | [4][5] |
This data is based on a published crystallographic study. For detailed atomic coordinates and bond lengths/angles, refer to the Cambridge Structural Database (CSD) entry associated with the cited literature.[7]
Solution-State Behavior: Spectroscopic Analysis
While X-ray crystallography provides a static picture, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer insights into the molecule's structure and dynamics in solution.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra provide information about the chemical environment of the atoms in the molecule. The proton NMR spectrum of 1-hydroxycyclopentanecarboxylic acid would be expected to show complex signals for the cyclopentane ring protons due to their diastereotopic nature, and distinct resonances for the hydroxyl and carboxylic acid protons.[7][8]
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Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying hydrogen bonding. The position and shape of the O-H stretching vibrations can indicate the presence and strength of both intramolecular and intermolecular hydrogen bonds.
Conformational Landscape: A Balance of Forces
The five-membered ring of cyclopentane is highly flexible and can adopt a range of non-planar conformations, with the envelope and twist forms being the most common. The presence of the hydroxyl and carboxyl substituents on the same carbon atom in 1-hydroxycyclopentanecarboxylic acid introduces specific steric and electronic interactions that influence the conformational equilibrium.
A key factor governing the conformation is the potential for intramolecular hydrogen bonding between the hydroxyl and carboxyl groups. This interaction can stabilize certain conformations over others. The balance between minimizing steric hindrance and maximizing favorable hydrogen bonding interactions determines the preferred shape of the molecule in different environments.
Diagram 1: Conformational Analysis Workflow
Caption: A workflow illustrating the integration of computational and experimental methods for conformational analysis.
Synthesis and Chemical Reactivity
1-Hydroxycyclopentanecarboxylic acid can be synthesized through various routes. A common laboratory and industrial method involves the reaction of cyclopentanone with a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form a cyanohydrin intermediate, which is then hydrolyzed to the carboxylic acid.[1]
Diagram 2: Synthetic Pathway from Cyclopentanone
Caption: A common synthetic route to 1-hydroxycyclopentanecarboxylic acid.
The presence of both a hydroxyl and a carboxylic acid group makes 1-hydroxycyclopentanecarboxylic acid a versatile building block for further chemical transformations. It can undergo reactions typical of alcohols (e.g., esterification, etherification) and carboxylic acids (e.g., esterification, amide formation, reduction).
Applications in Drug Discovery and Development
The rigid, yet three-dimensional, scaffold of the cyclopentane ring, combined with the functional handles of the hydroxyl and carboxyl groups, makes 1-hydroxycyclopentanecarboxylic acid an attractive starting material for the synthesis of new chemical entities in drug discovery. Its use as a reagent in the preparation of pyridone-conjugated monobactam antibiotics with gram-negative activity highlights its potential in the development of novel therapeutic agents.[3] The defined stereochemistry and conformational preferences of this molecule can be exploited to create compounds with specific spatial arrangements of functional groups, which is critical for achieving high-affinity binding to biological targets.
Conclusion
The molecular structure and conformational behavior of 1-hydroxycyclopentanecarboxylic acid are governed by a subtle interplay of ring strain, steric interactions, and hydrogen bonding. A comprehensive understanding of these features, obtained through a combination of experimental techniques and computational modeling, is paramount for its effective utilization in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of the key structural aspects of this important molecule, offering a foundation for further research and application.
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